

TIK-301 Technical Information Center: A Guide for Researchers

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Compound of Interest		
Compound Name:	TIK-301	
Cat. No.:	B1675577	Get Quote

This technical support center provides essential information for researchers, scientists, and drug development professionals working with **TIK-301** (also known as β -methyl-6-chloromelatonin, LY-156735, and PD-6735). **TIK-301** is a potent agonist of melatonin receptors MT1 and MT2, investigated for its therapeutic potential in sleep and circadian rhythm disorders. [1][2][3] This guide addresses common questions and challenges to facilitate reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is TIK-301 and what is its primary mechanism of action?

TIK-301 is a synthetic melatonin analogue that acts as a high-affinity agonist for both the MT1 and MT2 melatonin receptors located in the suprachiasmatic nucleus (SCN) of the brain.[1][2] Its action on these G protein-coupled receptors mimics the effects of endogenous melatonin, playing a role in regulating the sleep-wake cycle.[1][4] Additionally, **TIK-301** has been identified as an antagonist of the serotonin 5-HT2B and 5-HT2C receptors, which may contribute to potential antidepressant effects.[2][4]

Q2: What are the key differences between **TIK-301** and melatonin?

TIK-301 exhibits several key differences from melatonin, including:

Bioavailability and Half-life: TIK-301 has a nine times greater bioavailability and a six times
greater area under the curve (AUC) compared to melatonin.[1] Its half-life is approximately



one hour.[1][5]

- Receptor Affinity: TIK-301 has a high affinity for both MT1 (Ki = 0.081 nM) and MT2 (Ki = 0.042 nM) receptors.[2]
- Metabolism: The presence of a chlorine atom at the 6-position of the indole structure in TIK 301 prevents 6-hydroxylation, the primary metabolic degradation pathway for melatonin.

Q3: What are the common challenges in achieving reproducible results in preclinical or clinical studies with **TIK-301**?

Reproducibility in studies involving **TIK-301** can be influenced by several factors:

- Dosage and Administration: Clinical trials have shown a dose-dependent effect on sleep latency.[1][7] Inconsistent dosing or administration timing can lead to variable results.
- Patient Population: The effects of TIK-301 can vary between patient populations. For
 instance, it showed significant effects in patients with primary insomnia but not in healthy
 individuals when taken before bed.[1]
- Outcome Measures: The choice of objective (e.g., polysomnography) versus subjective (e.g., patient questionnaires) outcome measures can yield different results.[7]

Q4: What are the reported side effects of **TIK-301**?

In clinical trials, **TIK-301** has been generally well-tolerated.[1][7] Reported side effects were mild and included diarrhea, conjunctivitis, and laryngitis in a few cases.[1] Unlike benzodiazepine-based sleep aids, **TIK-301** has not been associated with dependency or significant morning-after psychomotor impairments.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **TIK-301**.

Table 1: Pharmacokinetic Properties of **TIK-301**



Parameter	Value	Reference
Half-life	~1 hour	[1][5]
Time to Peak Plasma Concentration (Tmax)	~1 hour	[1]
Bioavailability (vs. Melatonin)	9x greater	[1]
Area Under the Curve (AUC) (vs. Melatonin)	6x greater	[1]

Table 2: Receptor Binding Affinity (Ki) of TIK-301

Receptor	Ki (nM)	Reference
MT1	0.081	[2]
MT2	0.042	[2]

Table 3: Clinical Efficacy of TIK-301 in Primary Insomnia (Phase II Trial)

Dose	Improvement in Sleep Latency	p-value (vs. Placebo)	Reference
20 mg	31%	0.0082	[7]
50 mg	32%	0.0062	[7]
100 mg	41%	< 0.0001	[7]

Experimental Methodologies

Methodology 1: Assessment of Sleep Latency in Clinical Trials

A common methodology for assessing the efficacy of **TIK-301** in treating insomnia is through a randomized, double-blind, placebo-controlled, crossover clinical trial.



- Subject Recruitment: Patients diagnosed with primary insomnia according to DSM-IV-TR criteria are recruited.
- Treatment Arms: Participants receive different doses of TIK-301 (e.g., 20 mg, 50 mg, 100 mg) and a placebo in a crossover design, with washout periods between treatments.
- Primary Efficacy Variable: The primary outcome is typically latency to persistent sleep, measured objectively using polysomnography.
- Secondary Subjective Measures: Subjective measures of time to fall asleep are also collected using patient-reported questionnaires.
- Data Analysis: Statistical analysis is performed to compare the effects of each TIK-301 dose to the placebo.

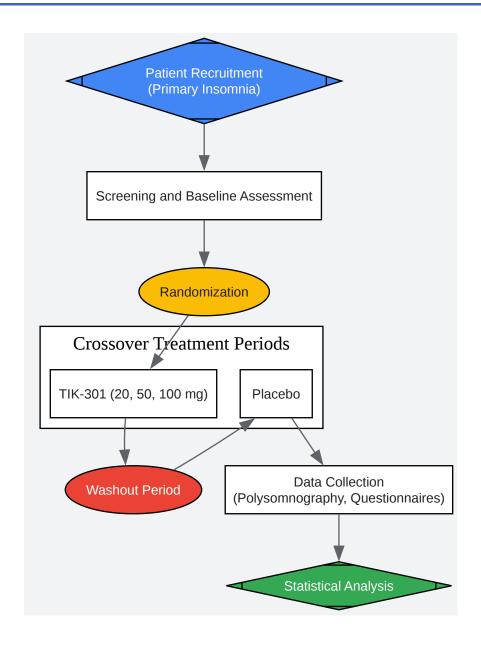
Visualizations



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Caption: Signaling pathway of **TIK-301** via MT1/MT2 receptor activation.





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